molecular formula C13H19BrClNO B4000712 N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride

N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride

Cat. No.: B4000712
M. Wt: 320.65 g/mol
InChI Key: IOGYORRPLHBOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H19BrClNO and its molecular weight is 320.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.03385 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Amine derivatives have been investigated for their effectiveness as corrosion inhibitors. One study focused on the corrosion inhibition performances of four amine derivative compounds on mild steel in an acidic medium. These compounds were analyzed through electrochemical measurements and surface analysis, demonstrating significant inhibition efficiency. This suggests that N-[3-(2-bromo-4-methylphenoxy)propyl]-2-propen-1-amine hydrochloride could be explored for similar applications, given its structural similarity to the studied amine derivatives (Boughoues et al., 2020).

Material Science and Polymer Chemistry

Amine derivatives also play a critical role in the development of new materials. For instance, phloretic acid, a naturally occurring phenolic compound, has been used alongside a bio-based amine to form almost 100% bio-based benzoxazine end-capped molecules. These molecules have suitable thermal and thermo-mechanical properties for a wide range of applications. This indicates the potential of this compound in contributing to the synthesis of novel polymeric materials or enhancing the properties of existing ones (Trejo-Machin et al., 2017).

Catalysis and Synthesis

Amines are essential in catalysis, particularly in facilitating various organic transformations. Research on hexadentate N3O3 amine phenol ligands for Group 13 metal ions has shown that such compounds can form complexes that are useful in catalytic applications. This suggests that this compound could have potential applications in catalysis, especially in reactions involving metal ions (Liu et al., 1993).

Analytical Chemistry

Amine derivatives can also be applied in analytical chemistry, such as in the development of fluorescent and colorimetric pH probes. A study synthesized a highly water-soluble fluorescent and colorimetric pH probe, indicating the potential for this compound to be utilized in similar analytical applications. These probes can be instrumental in real-time pH sensor applications for intracellular imaging (Diana et al., 2020).

Properties

IUPAC Name

3-(2-bromo-4-methylphenoxy)-N-prop-2-enylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-3-7-15-8-4-9-16-13-6-5-11(2)10-12(13)14;/h3,5-6,10,15H,1,4,7-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGYORRPLHBOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCNCC=C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.